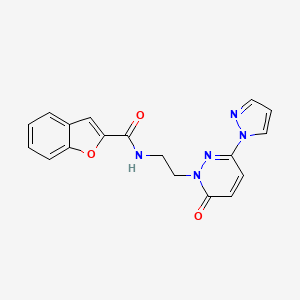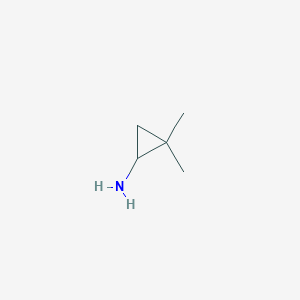![molecular formula C17H15ClN2O2S B2575304 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 392326-68-0](/img/structure/B2575304.png)
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a chloro-substituted benzo[d]thiazole ring and a phenoxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted benzaldehyde under acidic conditions.
Introduction of the Phenoxypropanamide Moiety: The next step involves the reaction of the synthesized benzo[d]thiazole derivative with 3-phenoxypropanoic acid or its derivatives. This step is usually carried out under basic conditions using reagents such as sodium hydroxide or potassium carbonate.
Formation of the (Z)-Isomer: The final step involves the isomerization to obtain the (Z)-isomer of the compound. This can be achieved through selective crystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the phenoxypropanamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.
Medicine
In the medical field, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of high-value products.
Wirkmechanismus
The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSRHRFUFBEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2575222.png)

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)



![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2575235.png)



![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)
![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

